2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)-

Catalog No.
S859211
CAS No.
358629-47-7
M.F
C8H12N2O2
M. Wt
168.20
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)-

CAS Number

358629-47-7

Product Name

2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)-

IUPAC Name

(Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide

Molecular Formula

C8H12N2O2

Molecular Weight

168.20

InChI

InChI=1S/C8H12N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h2H,3-5H2,1H3,(H2,9,12)/b6-2-

SMILES

CC=C(C(=O)N)N1CCCC1=O

Synonyms

(2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide ;
  • An Impurity in Levetiracetam: This compound is an impurity found in Levetiracetam, an antiepileptic medication. Research efforts dotyczą (dotyczą = concern) the analysis and detection of (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide to ensure the purity and quality of Levetiracetam for pharmaceutical use [].

2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- is a chemical compound with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 172.19 g/mol. It features a pyrrolidinone structure, which is significant in medicinal chemistry due to its diverse biological activities. The compound is characterized by a double bond in the butenamide chain, contributing to its reactivity and potential applications in pharmaceutical formulations .

Currently, there is no published research on the specific mechanism of action of (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide. Since it is an impurity in Levetiracetam, it likely does not contribute significantly to the antiepileptic effect of the drug [].

Typical for amides and enamides, including:

  • Hydrolysis: Reaction with water can lead to the formation of corresponding acids and amines.
  • Reduction: The double bond can be reduced to form saturated derivatives.
  • Substitution Reactions: The nitrogen atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

2-(2-Oxopyrrolidin-1-yl)but-2-enamide exhibits notable biological activities, particularly as a nootropic agent and in the treatment of neurological disorders. Its structural similarity to levetiracetam suggests potential anticonvulsant properties . Research indicates that compounds with a similar structure may enhance cognitive function and have neuroprotective effects.

Several synthesis methods have been reported for 2-(2-Oxopyrrolidin-1-yl)but-2-enamide:

  • Asymmetric Hydrogenation: Utilizing chiral catalysts to produce enantiomerically enriched forms from precursors like 2-pyrrolidinone .
  • Condensation Reactions: The reaction of 2-oxopyrrolidine with suitable aldehydes or ketones under acidic or basic conditions can yield the desired compound.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through rapid heating, making it an efficient approach for synthesizing this compound.

The primary applications of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide include:

  • Pharmaceutical Formulations: As an active ingredient or intermediate in drugs targeting neurological disorders.
  • Research: Used in studies investigating cognitive enhancement and neuroprotection.
  • Chemical Intermediates: Serves as a building block for synthesizing more complex organic molecules.

Interaction studies involving 2-(2-Oxopyrrolidin-1-yl)but-2-enamide focus on its pharmacodynamics and pharmacokinetics. These studies often explore:

  • Binding Affinity: Investigating how well the compound binds to specific receptors related to its therapeutic effects.
  • Metabolic Pathways: Understanding how the compound is metabolized within biological systems, which can inform dosing and efficacy.

Research has shown that its interactions may enhance synaptic transmission, contributing to its nootropic effects .

Several compounds share structural similarities with 2-(2-Oxopyrrolidin-1-yl)but-2-enamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
LevetiracetamPyrrolidinone derivativeUsed primarily for epilepsy treatment
(R)-2-(2-Oxopyrrolidin-1-yl)butanamideSimilar backboneExhibits different enantiomeric properties
(S)-4-benzylpyrrolidinoneBenzyl substitutionPotentially enhanced bioactivity

The uniqueness of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide lies in its specific double bond configuration and the presence of the oxopyrrolidine moiety, which may contribute to distinct pharmacological profiles compared to these similar compounds .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.4

Wikipedia

(2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide

Dates

Modify: 2024-04-15

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